2,4-di-tert-butyl-6-morpholinophenol is a derivative of 2-amino-4,6-di-tert-butylphenol. [] This class of compounds demonstrates both antiviral properties and the ability to regulate radical activity against various organic radicals. [] Therefore, 2,4-di-tert-butyl-6-morpholinophenol is a subject of ongoing research, particularly regarding its potential immunomodulatory activity. []
2-Morpholinophenol can be sourced from various chemical suppliers and is often utilized in research settings. It is classified as an organic compound due to its carbon-based structure, specifically as a phenolic compound because of the hydroxyl group attached to the aromatic ring. Additionally, it falls under the category of heterocyclic compounds due to the presence of the morpholine ring, which contains both nitrogen and oxygen atoms.
The synthesis of 2-Morpholinophenol can be achieved through several methods:
The molecular formula for 2-Morpholinophenol is , indicating it consists of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is approximately . The compound features a morpholine ring (a six-membered ring containing one nitrogen and one oxygen atom) attached to a phenolic structure.
C1COCCN1C2=C(C=CC=C2)O
The structural representation shows that the hydroxyl group (-OH) is ortho to the nitrogen atom in the morpholine ring, which influences its reactivity and interaction with other molecules.
2-Morpholinophenol can undergo various chemical reactions:
The mechanism of action for 2-Morpholinophenol primarily revolves around its ability to interact with biological targets due to its phenolic hydroxyl group. This group can form hydrogen bonds with various biological macromolecules, such as proteins and nucleic acids, influencing their structure and function.
These properties make 2-Morpholinophenol suitable for various applications in chemical synthesis and biological studies.
2-Morpholinophenol has several notable applications:
Nucleophilic aromatic substitution (SNAr) is the most direct method for constructing the morpholino-phenyl bond. This reaction leverages the activation of electron-deficient aryl halides (typically fluorides or chlorides at the ortho-position relative to a phenolic hydroxyl or other electron-withdrawing group). Morpholine acts as a strong nucleophile, displosing halides under mild conditions. Key innovations focus on enhancing reaction efficiency and regioselectivity: [7] [8]
Table 1: Nucleophilic Substitution Optimization Parameters
Aryl Halide | Catalyst/Base | Conditions | Yield (%) |
---|---|---|---|
2-Fluoro-4-nitrophenol | K₂CO₃, DMF | MW, 120°C, 0.5 hr | 98 |
2-Chloro-5-CF₃-phenol | TBAB, H₂O/toluene | 80°C, 4 hr | 88 |
2-Bromo-6-methylphenol | CuI/phenanthroline, K₃PO₄ | DMSO, 100°C, 12 hr | 75 |
Mechanistic studies confirm that the phenol group enhances ring activation through hydrogen bonding with morpholine, lowering the transition-state energy. This effect is absent in non-phenolic substrates, justifying the preferential ortho-functionalization. [7] [10]
Complex 2-morpholinophenol analogs—particularly those with fused piperazine motifs—require sequential multi-step synthesis. These routes often begin with protected morpholine or piperazine precursors, followed by deprotection, alkylation, and cyclization: [4] [8]
Table 2: Key Intermediates in Multi-Step Synthesis
Target Derivative | Core Intermediate | Critical Step | Overall Yield (%) |
---|---|---|---|
Anti-inflammatory V4 | 4-(6-Morpholinopyrimidin-4-yl)piperazine | Pd-catalyzed Buchwald–Hartwig coupling | 32 (5 steps) |
Anti-inflammatory V8 | 2-((4-Fluorophenyl)(piperazinyl)methyl)-6-methoxyphenol | Mannich reaction | 28 (6 steps) |
Kinase Inhibitor Core | N-(2-Hydroxy-5-nitrophenyl)piperazine | Nitro reduction/re-alkylation | 41 (4 steps) |
These routes enable precise installation of pharmacophores like the pyrimidine group in V4 and V8, which exhibit COX-2/iNOS inhibition. Yield limitations arise from competitive polymerization during Mannich reactions or epimerization at chiral centers. [4]
Chiral analogs—valuable for stereoselective bioactivity—are synthesized via three primary strategies: chiral auxiliaries, enantioselective catalysis, and resolution. Recent advances emphasize atom economy and high enantiomeric excess (ee): [9] [10]
Table 3: Enantioselectivity in Chiral Derivative Synthesis
Strategy | Catalyst/Reagent | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Organocatalysis | L-Proline/TFA | 2-Hydroxy-5-nitrobenzaldehyde | 92 | 78 |
Mg(II) Catalysis | Mg(OTf)₂/(R)-Ph-BOX | rac-2-(Morpholin-2-yl)phenol | 95 | 88 |
Biocatalysis | CAL-B lipase | rac-N-Boc-morpholinophenol | 99 (R) | 45 (R) |
Chiral analogs exhibit enhanced binding to biological targets like kinases or GPCRs due to restricted conformational flexibility. However, scale-up remains challenging due to costly catalysts and complex purification. [9]
Solid-phase synthesis enables precise assembly of morpholino oligomers (e.g., peptide-conjugated PMOs) for gene regulation. Key innovations focus on linker design and coupling efficiency: [2] [5] [7]
Table 4: Solid-Phase Supports for Oligomer Synthesis
Support Type | Linker | Cleavage Agent | Loading (mmol/g) | Oligomer Length |
---|---|---|---|---|
Boc-Gly-PAM resin | Oxalyl diamide | NH₃/H₂O/iPrOH | 0.61–0.65 | Up to 20-mer |
Mercapto-functionalized silica | Disulfide | DTT, pH 8.0 | 0.50 | Up to 15-mer |
Tentagel-OH | Succinate | TFA/CH₂Cl₂ (95:5) | 0.45 | Up to 10-mer |
Applications include antisense oligonucleotides targeting mRNA, where uniform morpholino spacing ensures nuclease resistance and binding affinity. Challenges persist in real-time monitoring of chain assembly. [2] [5]
Compound Tables
Table 5: Key 2-Morpholinophenol Derivatives Discussed
Compound Name | Structure | Synthetic Section |
---|---|---|
2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | V4 (Anti-inflammatory) | 1.2 |
2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | V8 (Anti-inflammatory) | 1.2 |
(S)-2-(Morpholin-2-yl)-4-nitrophenol | Chiral kinase inhibitor precursor | 1.3 |
Morpholino-glycine (MorGly) oligomer | Nucleic acid mimic | 1.4 |
Table 6: Abbreviations and Acronyms
Abbreviation | Full Term |
---|---|
PMO | Phosphorodiamidate morpholino oligomer |
PPMO | Peptide-conjugated PMO |
SNAr | Nucleophilic aromatic substitution |
TFA | Trifluoroacetic acid |
DMI | 1,3-Dimethyl-2-imidazolidinone |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1